N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-9-20-15(11-19-12)17(24)21-10-13-5-4-8-23(13)18-22-14-6-2-3-7-16(14)25-18/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVYRVEPIUATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound integrates a benzo[d]oxazole moiety, a pyrrolidine ring, and a pyrazine carboxamide group, suggesting diverse pharmacological applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| Key Functional Groups | Benzo[d]oxazole, Pyrrolidine, Pyrazine Carboxamide |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial properties. For instance, derivatives of benzoxazole have been shown to possess selective antibacterial activity against Gram-positive bacteria while demonstrating lower efficacy against Gram-negative strains .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Studies on benzoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including those associated with breast, lung, liver, and prostate cancers . The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell survival.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of biological processes such as apoptosis in cancer cells or inhibition of bacterial growth .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with other structurally related compounds can provide insights into its biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
This table illustrates how variations in structural features can influence biological activity, emphasizing the uniqueness of this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antibacterial Studies : A study screening various benzoxazole derivatives found selective antibacterial activity against Bacillus subtilis, indicating potential for further development in treating bacterial infections .
- Anticancer Research : Research has shown that certain benzoxazole derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), suggesting that modifications in the structure of this compound could enhance its effectiveness as an anticancer agent .
- Mechanistic Insights : Investigations into the interaction of similar compounds with tyrosine kinases have revealed a pattern where compounds can selectively inhibit these enzymes, which are crucial in cancer progression .
Q & A
Basic: What are the established multi-step synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves sequential coupling reactions. A plausible route includes:
Core heterocycle formation : Construct the benzo[d]oxazole-pyrrolidine scaffold via cyclocondensation of 2-aminophenol derivatives with pyrrolidine precursors under acidic conditions (e.g., HCl/EtOH, 80–100°C) .
Methylpyrazine coupling : Introduce the 5-methylpyrazine moiety via amide bond formation. Activation of the pyrazine-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C ensures efficient coupling to the pyrrolidine-methylamine intermediate .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) isolates the target compound .
Optimization : Reaction yields are maximized by controlling temperature (±5°C tolerance), solvent polarity, and stoichiometric ratios (1.2–1.5 equivalents of coupling reagents). Real-time monitoring via TLC (Rf tracking) and NMR (disappearance of amine protons) ensures step completion .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., pyrrolidine methylene at δ 2.8–3.5 ppm, pyrazine aromatic protons at δ 8.2–8.6 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₅O₂: 368.1712) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine-benzooxazole junction (if single crystals are obtainable) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (λ = 254 nm) with retention time consistency across batches .
Basic: How is the biological activity of this compound assessed in preliminary pharmacological studies?
Methodological Answer:
- Target Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization screens affinity for kinases or GPCRs (e.g., IC₅0 determination via dose-response curves) .
- Cellular Efficacy : MTT assays evaluate cytotoxicity (e.g., IC₅0 in cancer cell lines like HeLa or HEK293) with positive controls (e.g., staurosporine) and triplicate replicates to minimize variability .
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH cofactor) quantifies half-life (t₁/₂) via LC-MS/MS to predict in vivo clearance .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to prioritize critical variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., yield vs. time/temperature) to identify optimal conditions (e.g., 75°C, 18 hr, 0.5 mol% Pd catalyst) .
- Robustness Testing : Perturbation plots assess parameter sensitivity (e.g., ±10% variation in reagent equivalents) to ensure reproducibility at scale .
Advanced: What computational strategies predict the compound’s reactivity and selectivity in complex biological systems?
Methodological Answer:
- Quantum Mechanical (QM) Calculations : Density functional theory (DFT, B3LYP/6-31G*) maps transition states for key reactions (e.g., amide bond formation) and predicts regioselectivity .
- Molecular Dynamics (MD) Simulations : All-atom simulations (AMBER force field) model target binding (e.g., kinase ATP pockets) to guide SAR studies .
- Machine Learning (ML) : QSAR models trained on analogous compounds predict logP, solubility, and toxicity (ADMET) using descriptors like topological polar surface area (TPSA) .
Advanced: How should researchers resolve contradictions in biological activity data across independent studies?
Methodological Answer:
- Meta-Analysis Framework :
- Data Harmonization : Normalize assay conditions (e.g., cell line passage number, serum concentration) using standardized protocols .
- Multivariate Regression : Identify confounding variables (e.g., solvent DMSO concentration, incubation time) that correlate with divergent IC₅0 values .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., SPR vs. ITC for binding affinity) and cross-validate with structural analogs .
- Publication Bias Mitigation : Include negative results in supplementary materials to avoid overinterpretation .
Advanced: What strategies mitigate challenges in stereochemical control during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in pyrrolidine ring formation .
- Asymmetric Catalysis : Employ palladium-BINAP complexes for Suzuki couplings to retain configuration at stereocenters .
- Dynamic Kinetic Resolution (DKR) : Enzymatic catalysts (e.g., lipases) in biphasic systems resolve racemic intermediates under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
